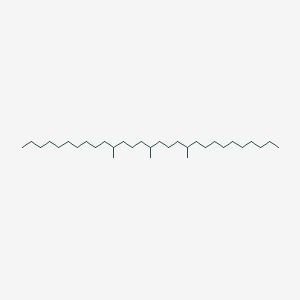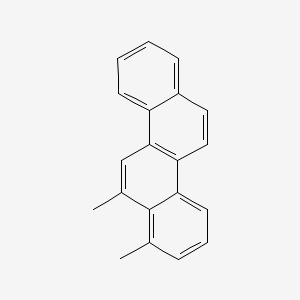
Chrysene, 1,12-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chrysene, 1,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It consists of four fused benzene rings with two methyl groups attached at the 1 and 12 positions. This compound is a derivative of chrysene, which is a naturally occurring constituent of coal tar and is also found in creosote .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chrysene, 1,12-dimethyl- can be achieved through various methods. One common approach involves the alkylation of chrysene using methylating agents under Friedel-Crafts alkylation conditions. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane .
Industrial Production Methods
The isolation process involves the distillation and purification of coal tar to obtain chrysene, which can then be further methylated to produce Chrysene, 1,12-dimethyl- .
化学反応の分析
Types of Reactions
Chrysene, 1,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Substitution: Nitration can be performed using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
科学的研究の応用
Chrysene, 1,12-dimethyl- has several scientific research applications:
Chemistry: It is used as a reference compound in the study of PAHs and their behavior.
Biology: Research into its mutagenic and carcinogenic properties helps understand the impact of PAHs on living organisms.
Medicine: Derivatives of chrysene, such as crisnatol, are being investigated for their potential use in cancer treatment.
Industry: It is used in environmental studies to assess the impact of PAHs from industrial processes
作用機序
The mechanism of action of Chrysene, 1,12-dimethyl- involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s aromatic structure allows it to form stable complexes with DNA, disrupting normal cellular processes .
類似化合物との比較
Chrysene, 1,12-dimethyl- is similar to other PAHs such as:
Pyrene: Another PAH with four fused benzene rings.
Tetracene: A PAH with four linearly fused benzene rings.
Triphenylene: A PAH with three fused benzene rings in a triangular arrangement.
Uniqueness
Chrysene, 1,12-dimethyl- is unique due to the presence of two methyl groups at the 1 and 12 positions, which can influence its chemical reactivity and biological activity compared to other PAHs .
特性
CAS番号 |
117022-38-5 |
|---|---|
分子式 |
C20H16 |
分子量 |
256.3 g/mol |
IUPAC名 |
1,12-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-6-5-9-18-17-11-10-15-7-3-4-8-16(15)19(17)12-14(2)20(13)18/h3-12H,1-2H3 |
InChIキー |
AXVTWAFNLDFUEU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC3=C(C2=CC=C1)C=CC4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




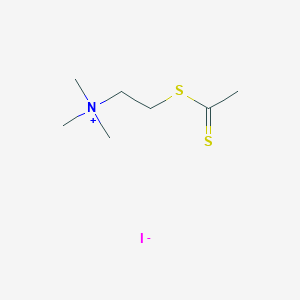
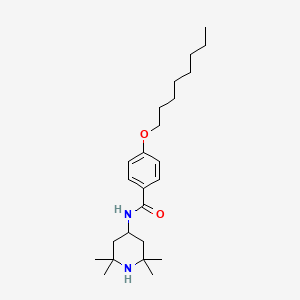
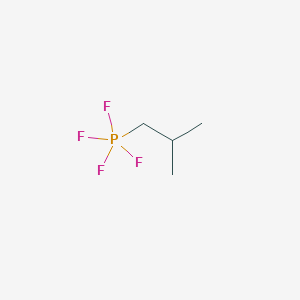
![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)
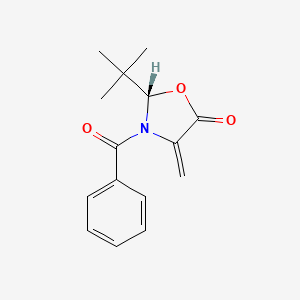




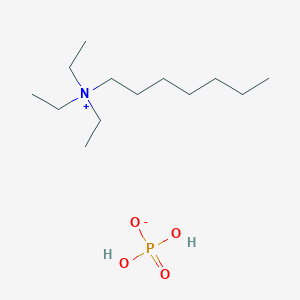
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
